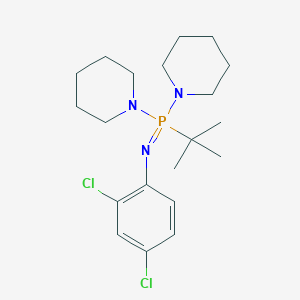![molecular formula C16H14ClNO5S B377704 [4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate CAS No. 305373-40-4](/img/structure/B377704.png)
[4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate is a complex organic compound with the molecular formula C14H11ClO4S. This compound is characterized by its ester functional group, which is derived from acetic acid, and its sulfonamide linkage, which includes a 4-chloro-benzenesulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-[acetyl-(4-chloro-benzenesulfonyl)-amino]-phenyl ester typically involves a multi-step process:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-chloro-benzenesulfonyl chloride with aniline to form 4-chloro-benzenesulfonamide. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
-
Acetylation: : The sulfonamide intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form N-acetyl-4-chloro-benzenesulfonamide.
-
Esterification: : Finally, the acetylated sulfonamide is esterified with acetic acid in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield acetic acid 4-[acetyl-(4-chloro-benzenesulfonyl)-amino]-phenyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfinyl or sulfhydryl group under appropriate conditions.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Nitro, halo, or sulfonyl-substituted aromatic compounds.
科学的研究の応用
[4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and sulfonation reactions.
-
Biology: : The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-inflammatory or antimicrobial agents.
-
Industry: : It is used in the manufacture of specialty chemicals, dyes, and polymers due to its unique chemical properties.
作用機序
The mechanism by which acetic acid 4-[acetyl-(4-chloro-benzenesulfonyl)-amino]-phenyl ester exerts its effects depends on its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
4-Chloro-benzenesulfonamide: Shares the sulfonamide group but lacks the ester functionality.
Acetyl-4-chloro-benzenesulfonamide: Similar structure but without the ester linkage.
Phenyl acetate: Contains the ester group but lacks the sulfonamide functionality.
Uniqueness
[4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate is unique due to the combination of its ester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and applied research.
特性
IUPAC Name |
[4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c1-11(19)18(14-5-7-15(8-6-14)23-12(2)20)24(21,22)16-9-3-13(17)4-10-16/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXGGGKXFTAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

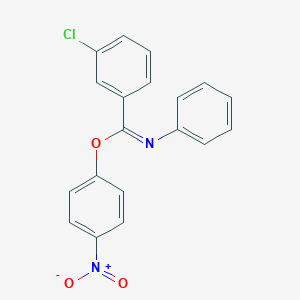
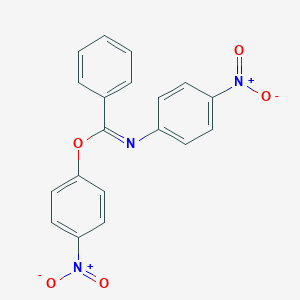
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(pentafluorophenyl)hydrazine](/img/structure/B377633.png)
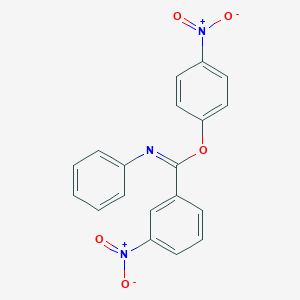
![4-[(3-hydroxy-4-methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377636.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide](/img/structure/B377639.png)
![3-ethyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-hydroxyethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377640.png)
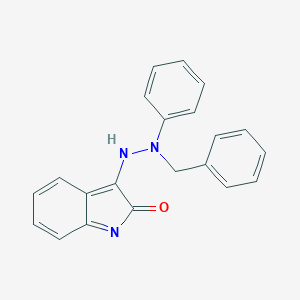

![3-[Di(4-morpholinyl)phosphorothioyl]-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B377648.png)
![6-Chloro-3-{(3,4-dimethylphenyl)[di(4-morpholinyl)]phosphorimidoyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B377650.png)
![N'-[3-(4-tert-butylphenyl)-2-methylpropylidene]-2-phenylacetohydrazide](/img/structure/B377651.png)
